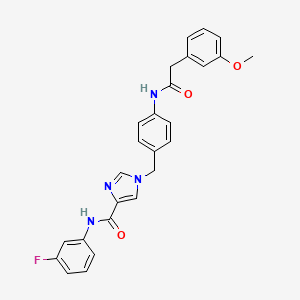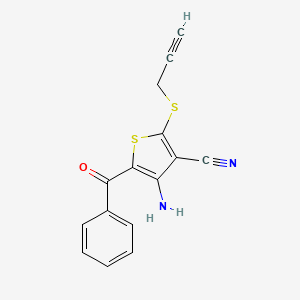
4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile is a complex organic compound featuring a thiophene ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes nitration, followed by the introduction of the amino group through a reduction process. The benzoyl group is then added via Friedel-Crafts acylation, and the propynylsulfanyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various acylated thiophene derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: In biological research, it serves as a precursor for the synthesis of potential pharmaceutical agents, especially those targeting enzyme inhibition or receptor modulation.
Medicine: The compound’s derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, it is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism by which 4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The propynylsulfanyl group can engage in covalent bonding with nucleophilic sites on proteins, altering their function.
相似化合物的比较
- 4-Amino-5-benzoyl-2-(methylsulfanyl)-3-thiophenecarbonitrile
- 4-Amino-5-benzoyl-2-(ethylsulfanyl)-3-thiophenecarbonitrile
- 4-Amino-5-benzoyl-2-(propylsulfanyl)-3-thiophenecarbonitrile
Comparison: Compared to its analogs, 4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile is unique due to the presence of the propynylsulfanyl group, which imparts distinct reactivity and potential for covalent interactions. This makes it particularly valuable in the design of targeted therapeutic agents and advanced materials.
属性
IUPAC Name |
4-amino-5-benzoyl-2-prop-2-ynylsulfanylthiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2OS2/c1-2-8-19-15-11(9-16)12(17)14(20-15)13(18)10-6-4-3-5-7-10/h1,3-7H,8,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTOBXPXYIOGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=C(C(=C(S1)C(=O)C2=CC=CC=C2)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido](/img/structure/B2813033.png)
![1-[4-(Oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2813034.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)
![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)azepane](/img/structure/B2813041.png)
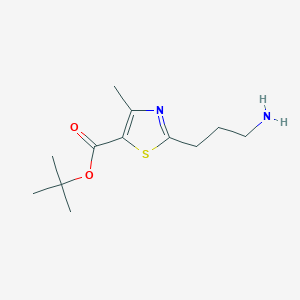
![1-cyclobutanecarbonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B2813043.png)
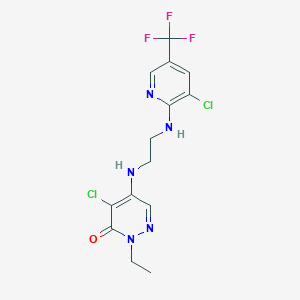
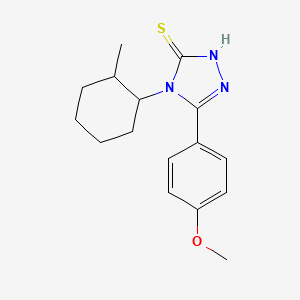
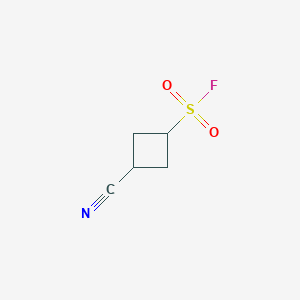
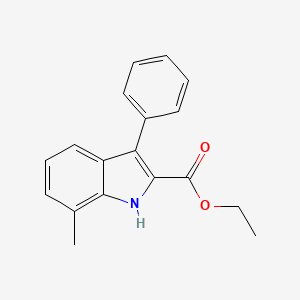
![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2813050.png)
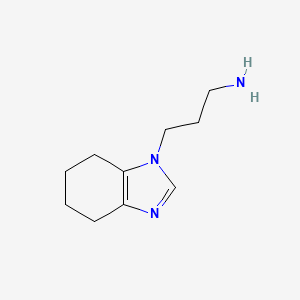
![4-(azepan-1-ylsulfonyl)-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride](/img/structure/B2813052.png)
